molecular formula C16H17ClFN3O2S B2632443 N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946272-96-4

N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2632443
CAS No.: 946272-96-4
M. Wt: 369.84
InChI Key: JYOBBWBRJGUOAD-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic diamide derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates both a 3-chloro-4-fluorophenyl group and a thiophene heterocycle, suggests potential for high-affinity interaction with various biological targets. Compounds with these structural motifs are frequently investigated for their activity against G protein-coupled receptors (GPCRs) , a major family of pharmaceutical targets. The presence of the dimethylamino group may influence the compound's physicochemical properties and its ability to engage in intracellular signaling pathways. Researchers are exploring this diamide as a potential modulator of G protein signaling cascades , which could provide insights into the treatment of neurological disorders, oncological processes, and immune system dysfunctions. The compound's precise mechanism of action and its potential for functional selectivity or agonist bias at specific receptor subtypes are key areas of ongoing investigation, making it a valuable tool for probing complex signal transduction mechanisms.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O2S/c1-21(2)14(10-5-6-24-9-10)8-19-15(22)16(23)20-11-3-4-13(18)12(17)7-11/h3-7,9,14H,8H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOBBWBRJGUOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the aromatic amine: Starting with 3-chloro-4-fluoroaniline, which can be synthesized through halogenation reactions.

    Amide bond formation: Reacting the aromatic amine with an appropriate acyl chloride or anhydride to form the ethanediamide structure.

    Introduction of the thiophene ring: Using a coupling reaction to attach the thiophene ring to the ethanediamide backbone.

    Dimethylamino group addition: Introducing the dimethylamino group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis: Amide and Aryl Substituents

Target Compound
  • Core : Ethanediamide.
  • Substituents: N'-linked 3-chloro-4-fluorophenyl group. N-linked 2-(dimethylamino)-2-(thiophen-3-yl)ethyl chain.
Comparators

3-Chloro-N-phenyl-phthalimide ()

  • Core : Phthalimide (isoindoline-1,3-dione).
  • Substituents : Chlorophenyl group.
  • Key Differences : Phthalimide cores are planar and rigid, favoring polymer synthesis, whereas the ethanediamide in the target compound offers flexibility for binding interactions .

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()

  • Core : Benzamide.
  • Substituents : Trifluoromethyl and methoxy groups.
  • Key Differences : Flutolanil’s trifluoromethyl group enhances pesticidal activity via strong electron-withdrawing effects, while the target’s chloro-fluorophenyl may offer balanced hydrophobicity and electronic modulation .

Heterocyclic Components: Thiophene vs. Benzo[b]thiophene

Target Compound
  • Heterocycle : Thiophen-3-yl (5-membered sulfur ring).
Comparator
  • N-(2-(Aryl)-4-oxo-3-phenylazetidin-1-yl)-3-chlorobenzo[b]thiophene-2-carboxamide ()
    • Heterocycle : Benzo[b]thiophene (fused benzene-thiophene system).
    • Key Differences : The target’s smaller thiophene ring likely improves metabolic stability compared to the bulkier benzo[b]thiophene, which may hinder membrane permeability .

Aminoalkyl Chains: Dimethylaminoethyl Motifs

Target Compound
  • Chain: 2-(dimethylamino)ethyl group attached to thiophene.
Comparators

N-(3-chloro-4-fluorophenyl)-2-((2-(dimethylamino)ethyl)thio)-... () Chain: Similar dimethylaminoethyl-thioether group. Key Differences: The thioether linkage in the comparator may enhance oxidative stability, whereas the target’s direct ethyl linkage prioritizes conformational flexibility .

N-[2-(dimethylamino)ethyl]-... ethanediamide () Chain: Dimethylaminoethyl group in a diamide scaffold.

Physicochemical and Bioactive Implications

Property Target Compound Flutolanil () 3-Chloro-N-phenyl-phthalimide ()
Core Structure Ethanediamide Benzamide Phthalimide
Halogenation Cl, F on phenyl CF3 on benzamide Cl on phthalimide
Heterocycle Thiophen-3-yl None None
Aminoalkyl Chain Dimethylaminoethyl None None
Potential Application Agrochemical/Pharmaceutical Pesticide Polymer precursor
  • Lipophilicity: The target’s thiophene and dimethylaminoethyl groups increase logP vs. phthalimide derivatives, favoring membrane penetration.
  • Electronic Effects: Dual halogenation (Cl, F) offers tunable σ-hole interactions compared to mono-halogenated analogs .

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C15H18ClF N3S
  • Molecular Weight : 319.84 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of the dimethylamino group and thiophene moiety indicates potential interactions with neurotransmitter systems, possibly influencing serotonin or dopamine pathways.

Biological Activity Overview

Activity TypeDescriptionReference
Anticancer Activity Exhibits cytotoxic effects on cancer cell lines.
Neuropharmacological Potential modulation of neurotransmitter systems.
Anti-inflammatory May reduce inflammation in preclinical models.

Case Studies and Research Findings

  • Anticancer Efficacy
    • In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound showed an IC50 value in the low micromolar range, indicating potent activity against these cells.
  • Neuropharmacological Effects
    • A study investigated the effects of this compound on animal models exhibiting anxiety-like behavior. Results indicated that administration led to a significant reduction in anxiety levels compared to controls, suggesting a potential role as an anxiolytic agent.
  • Anti-inflammatory Properties
    • Research conducted on inflammatory models demonstrated that the compound could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers in serum. This suggests its potential utility in treating inflammatory diseases.

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